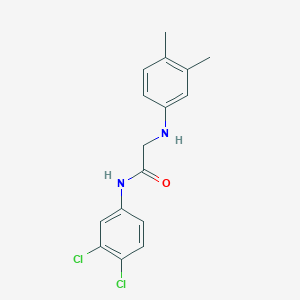

1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas, such as the compound , typically involves the reaction of an isocyanate with an amine. In a related study, 1-(isocyanatomethyl)adamantane was reacted with 3- or 4-aminopyrazoles under mild conditions to yield a series of 1,3-disubstituted ureas containing pyrazole and adamantane fragments with high yields ranging from 67-92% . Although the specific compound "1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea" was not synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group composed of a carbonyl group flanked by two amine groups. The specific molecular interactions and the overall three-dimensional structure would depend on the substituents attached to the urea. In the case of the compound of interest, the presence of a pyrazole ring and a fluorobenzyl group would influence its molecular conformation and potential intermolecular interactions. However, the exact molecular structure analysis would require further studies, such as X-ray crystallography or computational modeling, which are not discussed in the provided papers .

Chemical Reactions Analysis

Urea and its derivatives are known to participate in various chemical reactions. The urea moiety itself can engage in hydrogen bonding due to its amine groups, which could affect the solubility and reactivity of the compound. In the context of the provided studies, urea was used as a catalyst in a one-pot synthesis of pyrano[2,3-c]pyrazole derivatives, indicating its role in facilitating multiple reaction steps including Knoevenagel condensation, Michael addition, and ring opening and closing reactions . This suggests that urea derivatives could potentially be involved in similar multifaceted chemical processes, although the specific reactions of the compound would need to be empirically determined.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can vary widely depending on their substituents. For instance, the solubility of the synthesized urea compounds in water was reported to be between 45-85 µmol/l, and they exhibited inhibitory activity against human soluble epoxide hydrolase (sEH) with IC50 values ranging from 16.2-50.2 nmol/l . These properties are crucial for the potential application of these compounds in medicinal chemistry. However, the exact physical and chemical properties of "1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea" would require specific experimental characterization to determine its solubility, stability, reactivity, and biological activity.

Applications De Recherche Scientifique

Synthesis and Properties

Research has focused on synthesizing derivatives of pyrazole and oxadiazole, exploring their crystal structures, and evaluating their potential as inhibitors or activators in various biological and chemical contexts. For instance, Qi et al. (2015) detailed the synthesis of oxadiazoles derivatives, investigating their xanthine oxidase inhibitory activity, a crucial aspect in developing treatments for diseases like gout (Qi et al., 2015). Similarly, Nassar et al. (2015) outlined an efficient method for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, evaluating their anti-tumor activity, indicative of the potential therapeutic applications of such compounds (Nassar et al., 2015).

Molecular Modeling and Drug Design

The design and synthesis of molecules based on pyrazole and urea derivatives have significant implications in drug discovery, particularly as inhibitors against specific biological targets. For example, Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB, demonstrating the application of such compounds in addressing infectious diseases (Jeankumar et al., 2013).

Material Science and Chemistry

In addition to biological applications, compounds featuring pyrazole, oxadiazole, and urea groups have been studied for their physical and chemical properties, such as in the development of hydrogels and polymers with specific mechanical properties. Lloyd and Steed (2011) explored the anion tuning of rheology and morphology in salt hydrogelators, highlighting the versatility of such compounds in materials science (Lloyd & Steed, 2011).

Propriétés

IUPAC Name |

1-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN6O2/c1-2-23-10-12(8-20-23)15-21-14(25-22-15)9-19-16(24)18-7-11-4-3-5-13(17)6-11/h3-6,8,10H,2,7,9H2,1H3,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHUZKNFEYZIDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2519144.png)

![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)

![(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519147.png)

![1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea](/img/structure/B2519148.png)

![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)

![1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine](/img/structure/B2519153.png)

![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)

![2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2519156.png)

![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)

![1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2519158.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2519162.png)